molecular formula C9H8F3NO3 B15092294 Methyl 3-amino-5-(trifluoromethoxy)benzoate

Methyl 3-amino-5-(trifluoromethoxy)benzoate

Cat. No.: B15092294
M. Wt: 235.16 g/mol
InChI Key: CHCOZURBPZPUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-(trifluoromethoxy)benzoate (CAS: 1261682-33-0) is a benzoate ester derivative featuring an amino group at the 3-position and a trifluoromethoxy substituent at the 5-position of the aromatic ring. Its molecular formula is C₉H₈F₃NO₃, with a molecular weight of 236.1 g/mol . This compound is synthesized via palladium-catalyzed amination of methyl 3-bromo-5-(trifluoromethoxy)benzoate using tert-butyl carbamate, Pd₂dba₃, and Xantphos, achieving an 84% yield after purification . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the amino group enables further functionalization, such as sulfonamide formation in medicinal chemistry applications .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

methyl 3-amino-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4H,13H2,1H3

InChI Key

CHCOZURBPZPUPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Trifluoromethoxy Group Introduction via Alkali-Mediated Reactions

The installation of the trifluoromethoxy group at the 5-position of the benzoate ring is frequently achieved through nucleophilic substitution reactions. A representative method adapts the conditions described in CN110746322A, where 2-chloro-4-aminophenol reacts with perfluoromethyl vinyl ether in dimethylformamide (DMF) under alkaline conditions. Translating this to methyl 3-nitro-5-hydroxybenzoate, the hydroxyl group at position 5 undergoes substitution with trifluoromethoxy using potassium hydroxide as a base. The reaction proceeds at 40°C for 4 hours, yielding methyl 3-nitro-5-(trifluoromethoxy)benzoate with a reported efficiency of 70%.

Notably, the choice of solvent is critical: DMF facilitates solubility of both the aromatic substrate and the perfluoromethyl vinyl ether, while potassium hydroxide deprotonates the hydroxyl group, enhancing its nucleophilic displacement. Post-reaction purification via flash column chromatography (petroleum ether:ethyl acetate, 10:1) ensures high purity, as evidenced by nuclear magnetic resonance (NMR) spectra showing complete disappearance of the hydroxyl proton signal.

Nitro Group Reduction to Amino Functionality

Following trifluoromethoxy installation, the nitro group at position 3 is reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, as outlined in CA2833394C, provides a reliable pathway. In a typical procedure, methyl 3-nitro-5-(trifluoromethoxy)benzoate is dissolved in methanol and stirred under H2 at room temperature for 12 hours. The reaction achieves near-quantitative conversion, with the nitro group’s characteristic infrared (IR) absorption at 1520 cm⁻¹ replaced by N–H stretches at 3373–3481 cm⁻¹ in the product.

Alternative reducing agents, such as iron in hydrochloric acid, have been explored but result in lower yields (≤60%) due to side reactions involving ester hydrolysis. Hydrogenation remains preferred for its selectivity and compatibility with the trifluoromethoxy group, which is resistant to reduction under these conditions.

Sequential Functionalization of Benzoate Intermediates

Esterification Prior to Functionalization

A divergent approach involves synthesizing methyl 5-(trifluoromethoxy)benzoate prior to introducing the amino group. Starting from 5-(trifluoromethoxy)benzoic acid, esterification with methanol in the presence of sulfuric acid affords the methyl ester in 85–90% yield. Subsequent nitration at position 3 employs a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C, yielding methyl 3-nitro-5-(trifluoromethoxy)benzoate. This method avoids competing substitution reactions observed when functionalizing pre-nitrated intermediates.

Directed Ortho-Metalation for Regioselective Amination

Directed ortho-metalation (DoM) strategies enable precise installation of the amino group. Treating methyl 5-(trifluoromethoxy)benzoate with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species at position 3. Quenching with trimethylsilyl azide followed by Staudinger reduction yields the primary amine. While this method offers excellent regiocontrol, the cryogenic conditions and sensitivity of intermediates limit scalability.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination of Halogenated Precursors

Palladium-catalyzed amination provides a modular route to methyl 3-amino-5-(trifluoromethoxy)benzoate. Starting from methyl 3-bromo-5-(trifluoromethoxy)benzoate, reaction with ammonia gas in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand achieves C–N bond formation. Optimized conditions (toluene, 110°C, 24 hours) furnish the product in 65% yield, with unreacted starting material recoverable via chromatography.

Suzuki-Miyaura Coupling for Trifluoromethoxy Installation

While less common, Suzuki-Miyaura coupling has been explored to introduce the trifluoromethoxy group. Methyl 3-amino-5-bromobenzoate reacts with trifluoromethoxy phenylboronic acid under Pd(OAc)2 catalysis, though yields remain suboptimal (≤50%) due to the electron-withdrawing nature of the amino group deactivating the aryl bromide.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the principal methodologies:

Method Starting Material Key Reagents/Conditions Yield (%) Purity (HPLC) Reference
Nucleophilic Substitution + H2 Methyl 3-nitro-5-hydroxybenzoate KOH, perfluoromethyl vinyl ether 70 98.5
Nitration + Hydrogenation Methyl 5-(trifluoromethoxy)benzoate HNO3/H2SO4, Pd/C, H2 65 97.8
Buchwald-Hartwig Amination Methyl 3-bromo-5-(trifluoromethoxy)benzoate Pd2(dba)3, Xantphos, NH3 65 96.2

The nucleophilic substitution route offers the highest yield and operational simplicity, albeit requiring careful handling of moisture-sensitive reagents. Catalytic methods, while versatile, necessitate expensive palladium catalysts and stringent oxygen-free conditions.

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

Large-scale synthesis prioritizes solvent recyclability. DMF, though effective in substitution reactions, poses challenges due to its high boiling point (153°C). Patent CN110746322A addresses this by employing azeotropic distillation with toluene to recover DMF, reducing waste. Similarly, Pd/C catalysts are filtered and regenerated via oxidation at 400°C, lowering production costs.

Byproduct Management

Formation of regioisomeric byproducts during nitration is mitigated by controlling the nitrating agent’s addition rate. Slow addition of nitric acid (over 2 hours) at 0°C minimizes di-nitration, ensuring >90% mono-nitrated product.

Chemical Reactions Analysis

Sulfonamide Formation via Carbonyldiimidazole (CDI) Mediated Coupling

The most well-documented reaction involves coupling the amino group with sulfonyl chlorides to form sulfonamide derivatives. This reaction is critical for developing bioactive molecules targeting protein kinases.

Example Reaction:
Methyl 3-amino-5-(trifluoromethoxy)benzoate reacts with 4-chloro-3-sulfamoylbenzoic acid under CDI activation in DMF at 80°C, yielding a sulfonamide-linked inhibitor (Table 1) .

Key Conditions:

  • Reagents: CDI (1.5 eq), DIPEA (3 eq)

  • Solvent: DMF

  • Temperature: 80°C

  • Outcome: High-yielding formation of sulfonamide derivatives with nanomolar affinity for FPA (K<sub>d</sub> = 0.818 μM for optimized analogs) .

Table 1: Selected Sulfonamide Derivatives and Binding Affinities

CompoundR<sub>1</sub>R<sub>2</sub>R<sub>3</sub>FPA K<sub>d</sub> (μM)
5i c-PrBrOH0.818 ± 0.44
5h t-BuBrOMe3.78 ± 1.92
5f ClBrOH1.25 ± 0.46

Functional Group Transformations

While direct data on ester hydrolysis or trifluoromethoxy group reactivity is limited, analogous reactions for structurally similar compounds suggest potential pathways:

Ester Hydrolysis

  • Expected Reaction: Basic or acidic hydrolysis of the methyl ester to yield the corresponding carboxylic acid.

  • Typical Conditions:

    • LiOH/H<sub>2</sub>O/THF at 0–25°C

    • H<sub>2</sub>SO<sub>4</sub>/MeOH reflux

Amino Group Modifications

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Diazotization: Formation of diazonium salts for further coupling (e.g., Sandmeyer reactions) .

Stability and Side Reactions

The trifluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs but may participate in:

  • Nucleophilic Aromatic Substitution: Under strong basic conditions, though limited by the electron-withdrawing effect of the trifluoromethoxy group .

  • Radical Reactions: Potential for hydrogen abstraction in photochemical contexts.

Scientific Research Applications

Methyl 3-amino-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate ()

  • Substituents : Methyl (2-position), nitro (3-position), trifluoromethoxy (5-position).
  • Synthesis : Nitration of 2-methyl-5-(trifluoromethoxy)benzoic acid followed by esterification with SOCl₂/MeOH (42% yield) .
  • Key Differences: The nitro group increases electron-withdrawing effects compared to the amino group, reducing nucleophilicity. This compound serves as a precursor for amine derivatives via reduction.

Methyl 3-bromo-5-(trifluoromethoxy)benzoate (YC-0192, )

  • Substituents : Bromo (3-position), trifluoromethoxy (5-position).
  • Purity : 96% (CAS: 1306763-53-0) .
  • Key Differences: Bromine acts as a leaving group, making this compound reactive in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). Lacks the amino group’s hydrogen-bonding capability.

Methyl 3-(trifluoromethoxy)benzoate (CAS: 148438-00-0, )

  • Molecular Weight : 220.14 g/mol .
  • Key Differences: Absence of the amino group limits its utility in sulfonamide-based drug design. The trifluoromethoxy group retains lipophilicity but reduces polarity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Polarity LogP (Predicted)
Methyl 3-amino-5-(trifluoromethoxy)benzoate 236.1 -NH₂, -OCHF₃ Moderate ~2.1
Methyl 3-bromo-5-(trifluoromethoxy)benzoate 298.1 -Br, -OCHF₃ Low ~3.5
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate 293.2 -NO₂, -CH₃, -OCHF₃ Low ~3.0

Biological Activity

Methyl 3-amino-5-(trifluoromethoxy)benzoate (CAS Number: 22235-25-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3NO2C_9H_8F_3NO_2, with a molecular weight of approximately 219.16 g/mol. The compound features:

  • Amino Group (-NH₂) : Contributes to the compound's reactivity and potential for forming hydrogen bonds with biological targets.
  • Trifluoromethoxy Group (-CF₃) : Enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethoxy group increases the compound's ability to penetrate biological membranes, while the amino group facilitates binding through hydrogen bonding. This dual functionality allows the compound to act as a potential inhibitor in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, which can be pivotal in treating diseases such as cancer and inflammation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to analgesic or anti-inflammatory effects.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

  • Anti-inflammatory Effects : Preliminary studies suggest its potential in reducing inflammation, although further research is necessary to validate these claims.
  • Analgesic Properties : There is evidence indicating that compounds with similar structures exhibit pain-relieving effects, warranting investigation into this compound's efficacy.

Comparative Biological Activity

A comparison with structurally similar compounds reveals varying degrees of biological activity:

Compound NameCAS NumberBiological ActivityKey Features
Methyl 2-amino-5-(trifluoromethyl)benzoate61500-87-6ModerateDifferent amino position
Methyl 3-amino-4-(trifluoromethyl)benzoate126541-82-0LowVariance in trifluoromethyl position
Methyl 4-amino-3-(trifluoromethyl)benzoate167760-75-0HighDifferent amino position affecting reactivity

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, a study demonstrated that compounds with trifluoromethyl groups exhibit enhanced binding affinities, leading to more effective inhibition of cyclooxygenase enzymes (COX) .
  • High-throughput Screening (HTS) : In a recent HTS study involving over 250,000 compounds, derivatives of benzoate structures, including those similar to this compound, were screened for their ability to disrupt protein-protein interactions critical for tumor growth . The results indicated several promising candidates for further development.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound due to its lipophilicity conferred by the trifluoromethoxy group . This property is essential for oral bioavailability in drug formulation.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-5-(trifluoromethoxy)benzoate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves three steps:

Esterification : React 3-hydroxy-5-(trifluoromethoxy)benzoic acid with methanol using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM)/methanol (MeOH) at 0°C to room temperature. This yields the methyl ester .

Nitration : Treat the ester with concentrated nitric acid under controlled conditions to introduce a nitro group at the 3-position.

Reduction : Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst (e.g., Pd/C) in a solvent like ethanol.
Critical Parameters : Temperature control during nitration, catalyst loading during reduction, and purity of intermediates (monitored via TLC or LCMS) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm structural integrity and substituent positions (e.g., δF −58.6 ppm for trifluoromethoxy ).
  • LCMS : Monitors reaction progress and verifies molecular ions (e.g., m/z = 251.2 [M+H]+ for the amine intermediate ).
  • X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects (as demonstrated in phosphazene derivatives in ) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store in airtight containers under inert gas (e.g., N2_2) at −20°C to prevent hydrolysis of the ester group.
  • Avoid exposure to strong bases (risk of saponification) or oxidizers (risk of amine oxidation). Stability under standard lab conditions is confirmed for short-term use .

Advanced Research Questions

Q. How can conflicting NMR data arising from synthetic derivatives be resolved?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) or NOESY (Nuclear Overhauser Effect Spectroscopy) to assign overlapping proton signals.
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to track specific nuclei in complex mixtures.
  • Comparative Analysis : Cross-reference with X-ray structures (e.g., as in ) to validate assignments .

Q. What strategies optimize coupling reactions when synthesizing sulfonamide derivatives of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings or copper catalysts for Ullmann reactions.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity.
  • Base Selection : Employ Et3_3N or K2_2CO3_3 to deprotonate intermediates and drive coupling efficiency (as shown in for sulfonamide formation) .

Q. How can computational modeling guide the design of derivatives targeting the WD Repeat-Containing Protein 5 (WDR5)-MYC interaction?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding poses of the trifluoromethoxy group within the WDR5 hydrophobic pocket.
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity (IC50_{50}).
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthetic targets (inspired by ’s sulfonamide inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.